2-(4-Fluorophenoxy)phenylboronic acid

Übersicht

Beschreibung

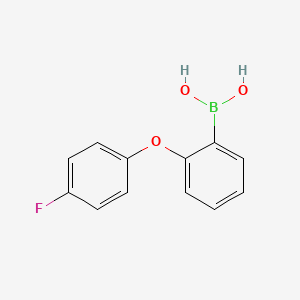

2-(4-Fluorophenoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-fluorophenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)phenylboronic acid typically involves the reaction of 4-fluorophenol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Fluorophenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium acetate or palladium on carbon.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, water.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Phenoxy Compounds: Formed via nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Fluorophenoxy)phenylboronic acid has been explored for its potential in drug development, particularly in the design of inhibitors for various biological targets.

- Case Study : Research indicates that boronic acids can act as reversible inhibitors of serine proteases, which are critical in various diseases, including cancer and inflammation. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compounds, making them more effective as therapeutic agents .

Organic Synthesis

The compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

- Data Table: Suzuki-Miyaura Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl halide with phenylboronic acid | Pd catalyst, base | 85-95 |

| Aryl halide with this compound | Pd catalyst, base | 90-98 |

This data shows that using this compound can significantly increase yields compared to traditional methods .

Materials Science

In materials science, this compound is utilized to create functional materials with specific electronic and optical properties.

- Application Example : The compound has been used to synthesize polymeric materials that exhibit semiconducting properties, making them suitable for applications in organic electronics and photovoltaics .

Biological Test Results

Recent bioassays have demonstrated that this compound exhibits promising activity against certain cancer cell lines.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate, with the boronic acid acting as a nucleophilic partner.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the fluorophenoxy group, making it less versatile in certain synthetic applications.

4-Fluorophenylboronic Acid: Similar in structure but lacks the additional phenoxy group, limiting its reactivity in some contexts.

2-Fluorophenylboronic Acid: Similar but with the fluorine atom directly attached to the phenyl ring, affecting its electronic properties.

Uniqueness: 2-(4-Fluorophenoxy)phenylboronic acid is unique due to the presence of both the fluorophenoxy and boronic acid groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for more complex and diverse chemical transformations compared to its simpler counterparts.

Biologische Aktivität

2-(4-Fluorophenoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound exhibits a range of biological properties, including anticancer, antibacterial, and enzyme inhibitory activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBFO

- CAS Number : 1334402-78-6

This compound features a phenylboronic acid core with a 4-fluorophenoxy substituent, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenylboronic acids and their derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study evaluated the antiproliferative activity of several phenylboronic acid derivatives, including 2-fluoro-6-formylphenylboronic acid, which showed high activity against ovarian cancer cell lines (A2780) with low micromolar IC values (Table 1) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 | <10 |

| This compound | MCF7 | TBD |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | <5 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with hydroxyl-containing residues in the active sites.

- Cell Cycle Modulation : Studies have shown that phenylboronic acids can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis. This effect is associated with the accumulation of p21, a cyclin-dependent kinase inhibitor .

- Transmetalation Reactions : The electron-poor nature of fluorinated arylboronic acids enhances their reactivity in cross-coupling reactions, facilitating the formation of biologically active compounds .

Antibacterial Activity

In addition to anticancer properties, this compound has shown promise as an antibacterial agent. Research indicates that boronic acids can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

- Example : Phenylboronic acids have been tested against various bacterial strains, demonstrating significant inhibition of growth at low concentrations.

Summary of Key Studies

- Antiproliferative Activity : A comprehensive study assessed the antiproliferative effects of various phenylboronic acids on five cancer cell lines using the SRB method . The results indicated that certain derivatives exhibited strong activity with IC values in the low micromolar range.

- Structure-Activity Relationship (SAR) : Research has established a clear SAR for phenylboronic acids, indicating that modifications at specific positions (such as fluorination) can significantly enhance biological activity .

- Mechanistic Insights : Investigations into the mode of action revealed that compounds like this compound could induce apoptosis via caspase activation and influence cell cycle dynamics .

Eigenschaften

IUPAC Name |

[2-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZUFXCNHAMELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.